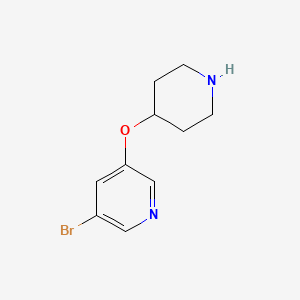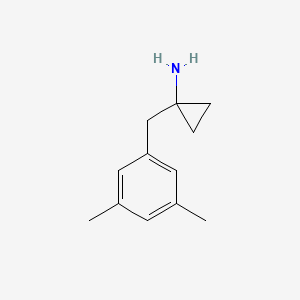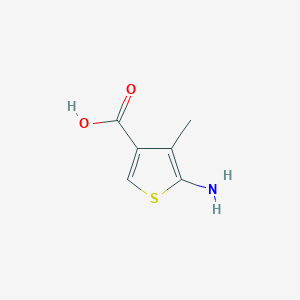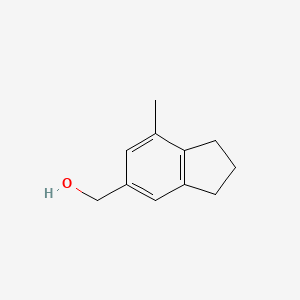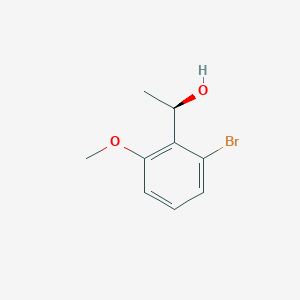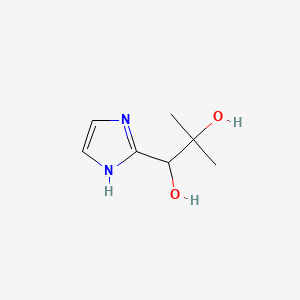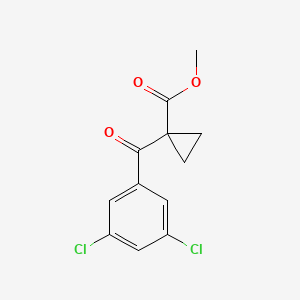
Methyl1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a methyl ester and a 3,5-dichlorobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate typically involves the reaction of 3,5-dichlorobenzoyl chloride with methyl cyclopropane carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Applications De Recherche Scientifique
Methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclopropane carboxylate: Lacks the 3,5-dichlorobenzoyl group, resulting in different chemical and biological properties.
3,5-Dichlorobenzoyl chloride: Used as a precursor in the synthesis of the target compound.
Cyclopropane derivatives: Various cyclopropane derivatives with different substituents exhibit unique properties and applications.
Uniqueness
Methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the 3,5-dichlorobenzoyl group, which confer specific chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H10Cl2O3 |
|---|---|
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
methyl 1-(3,5-dichlorobenzoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H10Cl2O3/c1-17-11(16)12(2-3-12)10(15)7-4-8(13)6-9(14)5-7/h4-6H,2-3H2,1H3 |
Clé InChI |
FYJJXMFTRUEULH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


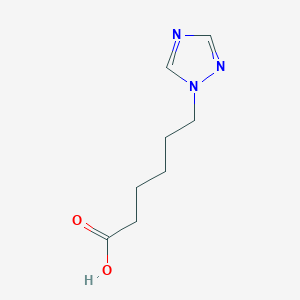



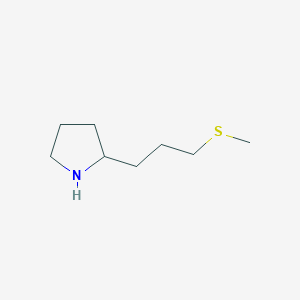

![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
